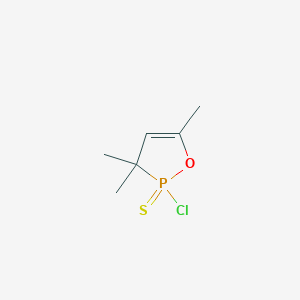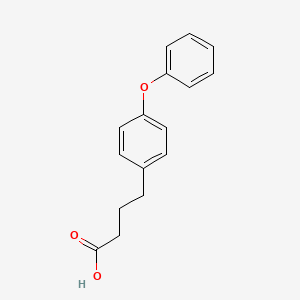
4-(4-Phenoxyphenyl)butanoic acid
説明
4-(4-Phenoxyphenyl)butanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .
Synthesis Analysis
The synthesis of 4-(4-Phenoxyphenyl)butanoic acid involves several steps. In one method, phenol, sodium hydroxide, and water are combined in a flask and heated to 60°C for 2 hours . In another method, 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection, cooled to -78°C, and N-butyllithium is added .Molecular Structure Analysis
The InChI code for 4-(4-Phenoxyphenyl)butanoic acid is 1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) . The compound has a rotatable bond count of 6 .Physical And Chemical Properties Analysis
4-(4-Phenoxyphenyl)butanoic acid has a molecular weight of 256.30 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用
Synthesis and Chemical Properties
Organic Solvent-Free Synthesis : A study by Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This process involved demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).
Phloretic Acid for Polybenzoxazine : Another study by Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable building block for polybenzoxazine, highlighting its potential in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Medical and Biological Applications
Nimesulide Derivatives : A study by Dey et al. (2016) synthesized nimesulide derivatives, including 4-(4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid, and analyzed their structure through powder X-ray diffraction. The study provided insights into the nature of intermolecular interactions in these compounds (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Muscle Chloride Channel Conductance : Research by Carbonara et al. (2001) evaluated the effects of introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid on muscle chloride channel conductance in rat striated muscle (Carbonara, Fracchiolla, Loiodice, Tortorella, Conte-Camerino, De Luca, & Liantonio, 2001).
Environmental and Analytical Chemistry
Removal of Ortho Isomer : Fan (1990) described a process involving sulfonation for the successful removal of the undesired ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid, an important pharmaceutical intermediate (Fan, 1990).
Antimicrobial Activity of Derivatives : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid and demonstrated their good antimicrobial activity against various pathogens (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
特性
IUPAC Name |
4-(4-phenoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRFJSWHCNPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290087 | |
| Record name | 4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)butanoic acid | |
CAS RN |
6958-94-7 | |
| Record name | NSC66450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



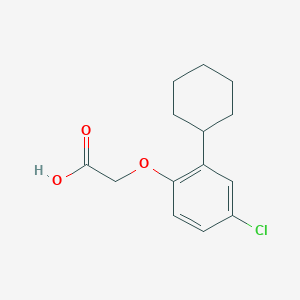
![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)
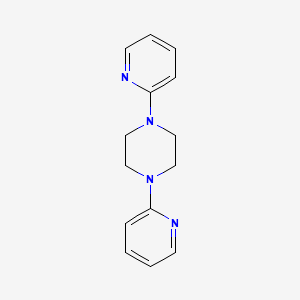

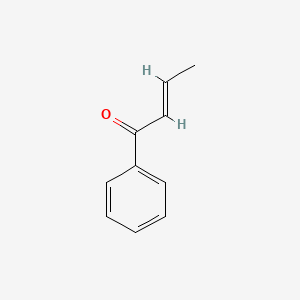
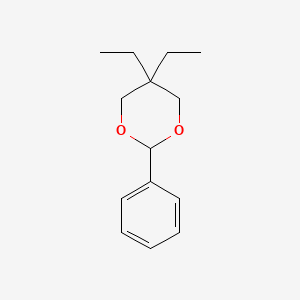
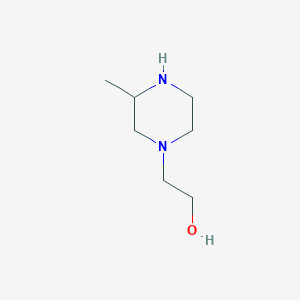
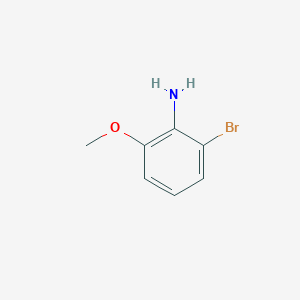
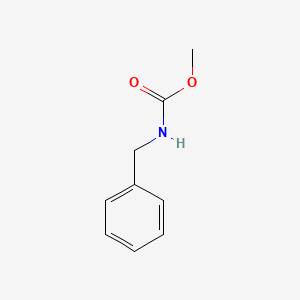
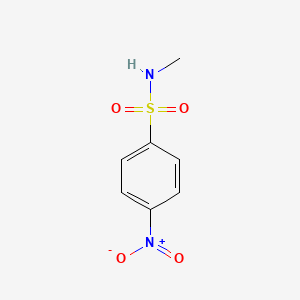
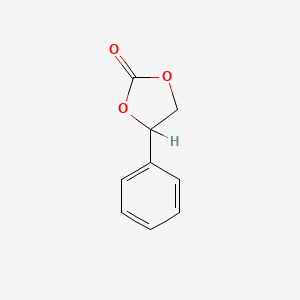
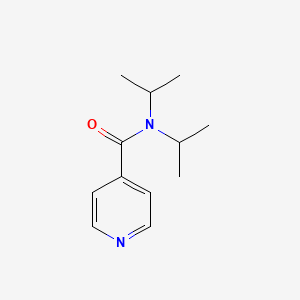
![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
